N-(1-Methyl-2-pyrrolidinylidene)-2-oxo-1-pyrrolidineethanethioamide

Description

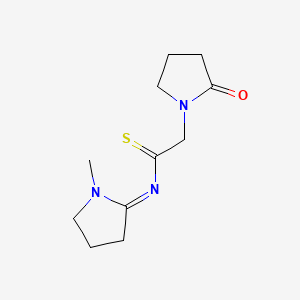

N-(1-Methyl-2-pyrrolidinylidene)-2-oxo-1-pyrrolidineethanethioamide is a structurally complex heterocyclic compound featuring two pyrrolidine-derived moieties and a thioamide functional group. The molecule comprises:

- A 1-methyl-2-pyrrolidinylidene group, a cyclic imine with a methyl substituent at the 1-position.

- A 2-oxo-1-pyrrolidine ring, a lactam (cyclic amide) common in bioactive molecules.

- An ethanethioamide backbone, where the oxygen of a traditional amide is replaced by sulfur, altering electronic properties and hydrogen-bonding capacity.

Properties

IUPAC Name |

N-(1-methylpyrrolidin-2-ylidene)-2-(2-oxopyrrolidin-1-yl)ethanethioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3OS/c1-13-6-2-4-9(13)12-10(16)8-14-7-3-5-11(14)15/h2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCZFMOGMRMAGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1=NC(=S)CN2CCCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126647-17-4 | |

| Record name | 1-Pyrrolidineethanethioamide, N-(1-methyl-2-pyrrolidinylidene)-2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126647174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methyl-2-pyrrolidinylidene)-2-oxo-1-pyrrolidineethanethioamide typically involves multi-step organic reactions. One common method includes the reaction of 1-methyl-2-pyrrolidinone with ethanethioamide under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often incorporating advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-2-pyrrolidinylidene)-2-oxo-1-pyrrolidineethanethioamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of the thioamide group to an amine.

Substitution: Nucleophilic substitution reactions are possible, where the thioamide group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Amines, alcohols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit notable antimicrobial properties. For instance, a study evaluated the efficacy of various pyrrolidine derivatives against a range of bacteria and fungi, demonstrating that certain modifications can enhance their activity significantly. The compound N-(1-Methyl-2-pyrrolidinylidene)-2-oxo-1-pyrrolidineethanethioamide could potentially be synthesized as a derivative to explore its antimicrobial effects further.

Case Study: Inhibition of COX Enzymes

A related study on pyrrolidine derivatives showed promising results in inhibiting cyclooxygenase (COX) enzymes, which are crucial targets in the treatment of inflammation and pain. The structural similarities suggest that this compound could be evaluated for similar inhibitory effects, potentially leading to new non-steroidal anti-inflammatory drugs (NSAIDs) .

Materials Science

Solvent Applications

N-Methyl-2-pyrrolidone (NMP), a compound closely related to this compound, is widely used as a solvent in various industrial processes. Its properties include high solvency power and low volatility, making it suitable for applications in polymer processing and battery manufacturing. The exploration of this new compound as an alternative solvent could lead to more environmentally friendly processes .

Table 1: Comparison of Solvent Properties

| Property | NMP | This compound |

|---|---|---|

| Solubility | High | TBD (To Be Determined) |

| Volatility | Low | TBD |

| Toxicity | Moderate | TBD |

| Applications | Polymer processing | Potential alternative solvent |

Chemical Synthesis

Synthesis Pathways

The synthesis of this compound can be achieved through various chemical pathways involving pyrrolidine derivatives. A notable method includes the condensation reaction between appropriate amines and thioketones, which can yield high purity products suitable for further applications.

Case Study: Synthesis Efficiency

A recent patent outlines an efficient synthesis method for related pyrrolidine compounds, emphasizing the importance of optimizing reaction conditions to achieve high yields. This methodology could be adapted for synthesizing this compound, potentially improving production efficiency in pharmaceutical contexts .

Mechanism of Action

The mechanism of action of N-(1-Methyl-2-pyrrolidinylidene)-2-oxo-1-pyrrolidineethanethioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares the target compound to structurally or functionally related molecules, leveraging data from synthetic analogs, reference standards, and pharmacologically relevant compounds.

Structural and Functional Group Comparisons

Key Observations :

Thioamide vs. Amide/Nitrile :

- The thioamide group in the target compound reduces polarity compared to amides (e.g., piracetam) or nitriles (e.g., 3a), likely enhancing lipophilicity and membrane permeability. Thioamides also exhibit weaker hydrogen-bonding capacity, which may alter binding to biological targets .

- In contrast, nitriles (as in 3a) are electrophilic and often participate in click chemistry or covalent binding, a property absent in the target compound .

Pyrrolidine vs. Piperidine/Piperazine Scaffolds: The target’s pyrrolidinylidene and lactam rings confer conformational rigidity, similar to piracetam’s pyrrolidone core. This rigidity is critical for receptor selectivity, as seen in nootropic drugs . Piperazine derivatives (e.g., levocetirizine) prioritize solubility and charge-based interactions, unlike the target’s neutral, sulfur-dominated profile .

Bioactivity Implications: Lactams (e.g., pyrrolidin-2-one) and amides are prevalent in CNS drugs due to their balance of solubility and blood-brain barrier penetration. The target’s thioamide may trade these advantages for prolonged metabolic stability . Synthetic analogs like 3a–3l in demonstrate that minor substituent changes (e.g., aryl vs. alkyl groups) drastically alter bioactivity, suggesting the target’s methyl-pyrrolidinylidene group could fine-tune specificity .

Pharmacokinetic and Toxicological Profiles

While direct data are unavailable, comparisons suggest:

- The target’s lipophilicity may enhance tissue distribution but reduce renal clearance.

Biological Activity

N-(1-Methyl-2-pyrrolidinylidene)-2-oxo-1-pyrrolidineethanethioamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine backbone, which is known for its diverse biological properties. The compound can be represented structurally as follows:

This structure allows for interaction with various biological targets, making it a candidate for drug development.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence cellular signaling pathways. Specific mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Interaction : It can interact with various receptors, potentially influencing neurotransmitter release or hormonal responses.

- Oxidative Stress Modulation : The compound may exhibit antioxidant properties, thereby protecting cells from oxidative damage.

Biological Activity Data

A summary of key findings regarding the biological activity of this compound is presented in the following table:

Case Studies

Several studies have explored the biological effects of compounds related to this compound:

- Antimicrobial Activity : A study demonstrated that similar pyrrolidine derivatives exhibited significant antimicrobial effects against various bacterial strains. This suggests that this compound may possess similar properties, warranting further investigation into its potential as an antimicrobial agent.

- Anticancer Properties : Research indicates that derivatives in this class can induce apoptosis in cancer cell lines. For instance, a related compound was found to activate caspase pathways leading to programmed cell death in leukemia cells, suggesting a promising avenue for cancer therapy.

- Neuroprotection : In models of neurodegeneration, compounds with similar structures have been shown to enhance neuronal survival by modulating oxidative stress and inflammatory pathways. This positions this compound as a potential candidate for treating neurodegenerative diseases.

Q & A

Q. What synthetic methodologies are established for N-(1-Methyl-2-pyrrolidinylidene)-2-oxo-1-pyrrolidineethanethioamide, and which reaction parameters critically affect yield?

A multi-step synthesis typically involves condensation of pyrrolidinone derivatives with thioamide precursors. Key steps include:

- Cyclocondensation : Reacting 1-methylpyrrolidin-2-one with a thioacylating agent (e.g., thiourea derivatives) under acidic or basic conditions .

- Temperature control : Low temperatures (0–5°C) improve regioselectivity, as seen in analogous 2-oxopyrrolidine syntheses .

- Purification : Column chromatography or recrystallization is essential to isolate the product from byproducts like unreacted starting materials .

Q. What spectroscopic techniques are recommended for characterizing this compound’s structural fidelity?

- NMR : H and C NMR can confirm the presence of the thioamide group (δ ~200–220 ppm for C=S) and the methyl-pyrrolidinylidene moiety .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- FT-IR : Peaks at ~1250 cm (C=S stretch) and ~1650 cm (C=O) confirm functional groups .

Q. How is the compound’s stability assessed under varying storage conditions?

- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures.

- Light sensitivity : UV-Vis spectroscopy monitors degradation under accelerated light exposure (e.g., ICH Q1B guidelines) .

- Hygroscopicity : Dynamic vapor sorption (DVS) tests determine moisture absorption, critical for long-term storage .

Advanced Research Questions

Q. How can contradictory biological activity data across assays be resolved?

Discrepancies in pharmacological results (e.g., anticonvulsant vs. CNS depressant activity) may arise from:

- Assay specificity : Validate target engagement using orthogonal assays (e.g., electrophysiology alongside receptor-binding studies) .

- Purity thresholds : Impurities >0.5% (e.g., unreacted intermediates) can skew results; use HPLC with reference standards (e.g., USP guidelines) .

- Metabolic interference : Evaluate liver microsome stability to rule out rapid inactivation .

Q. What strategies optimize the thioamide moiety for enhanced pharmacokinetic properties?

- Bioisosteric replacement : Substitute S with Se or O to modulate lipophilicity and metabolic stability .

- Prodrug derivatization : Mask the thioamide with acetyl or PEG groups to improve solubility and bioavailability .

- Co-crystallization : Use counterions (e.g., HCl) to enhance crystalline stability and dissolution rates .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

- Molecular docking : Screen derivatives against target proteins (e.g., GABA receptors) to predict binding affinities .

- QSAR modeling : Correlate substituent effects (e.g., methyl vs. ethyl groups) with activity trends using datasets from analogs .

- MD simulations : Assess dynamic interactions of the thioamide group within enzyme active sites .

Q. What analytical challenges arise in quantifying this compound in complex biological matrices, and how are they addressed?

- Matrix interference : Use solid-phase extraction (SPE) or protein precipitation to isolate the compound from plasma .

- Detection limits : LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity (LOQ ~1 ng/mL) .

- Internal standards : Isotopically labeled analogs (e.g., C-thioamide) correct for recovery variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.